molecular formula C18H19N3O B2566327 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)picolinamide CAS No. 1396578-49-6

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)picolinamide

Cat. No. B2566327
CAS RN: 1396578-49-6
M. Wt: 293.37
InChI Key: YEWGOJFTGWRKAP-UHFFFAOYSA-N
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Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)picolinamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2002 by Bayer Pharmaceuticals and has since been the subject of numerous scientific investigations.

Scientific Research Applications

Synthesis and Characterization

Palladium-Catalyzed Acetoxylation

Research highlights the utility of picolinamides as directing groups in palladium-catalyzed acetoxylation of benzylic C-H bonds, leading to the synthesis of various benzo-fused heterocycles. This process underscores the importance of picolinamide derivatives in facilitating selective organic transformations (Cheng et al., 2014).

Biochemical Applications

Acetylcholinesterase Inhibition

A study on benzamide and picolinamide derivatives containing dimethylamine side chains revealed their potential as acetylcholinesterase inhibitors, which are significant for therapeutic interventions in diseases like Alzheimer's. The research identified structure-activity relationships, highlighting the influence of the dimethylamine side chain's position on inhibitory activity and selectivity (Gao et al., 2017).

Chemical Biology

Cobalt-Catalyzed Synthesis of Isoquinolines

Utilizing picolinamide as a traceless directing group, cobalt-catalyzed oxidative annulation of benzylamides with alkynes has been developed for the synthesis of isoquinolines. This method demonstrates picolinamide's utility in the selective activation of C-H/N-H bonds, highlighting its role in constructing complex heterocyclic structures (Kuai et al., 2017).

Advanced Materials and Analytical Techniques

Electrospray Mass Spectrometry

The study on the fragmentation of N-linked carbohydrates derivatized at the reducing terminus, including the use of picolinamide derivatives, emphasizes the role of these compounds in enhancing the analytical capabilities of mass spectrometry. This research provides insights into how modifications with picolinamide derivatives can impact the ionization and fragmentation behavior of biomolecules (Harvey, 2000).

properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-21(15-16-9-3-2-4-10-16)14-8-7-13-20-18(22)17-11-5-6-12-19-17/h2-6,9-12H,13-15H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWGOJFTGWRKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)C1=CC=CC=N1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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